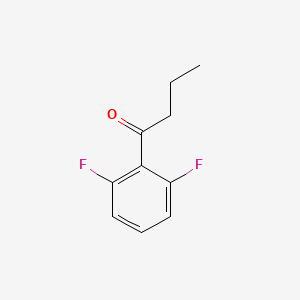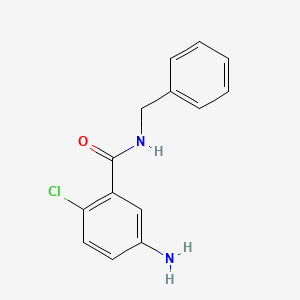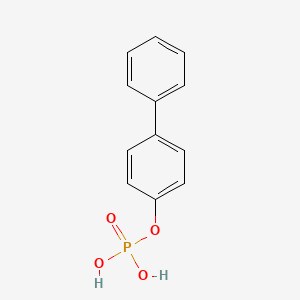
1-(2,6-Difluorophenyl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Difluorophenyl)butan-1-one is an organic compound belonging to the class of aryl alkyl ketones. It is characterized by the presence of a difluorophenyl ring attached to a butyl chain via a carbonyl group (C=O). The molecular formula of this compound is C10H10F2O, and it has a molecular weight of 184.18 g/mol . The presence of fluorine atoms at positions 2 and 6 on the phenyl ring significantly alters the electronic properties of the molecule, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2,6-Difluorophenyl)butan-1-one can be synthesized through several synthetic routes. One common method involves the reaction of 2,6-difluorobenzaldehyde with butanone in the presence of a base such as sodium hydroxide. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,6-Difluorophenyl)butan-1-one undergoes various chemical reactions, including:
Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic attack, leading to reactions with alcohols, amines, or other nucleophiles to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents like alcohols, amines, and Grignard reagents are commonly used.
Halogenation: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic Addition: Formation of alcohols, amines, or other substituted products.
Halogenation: Formation of halogenated derivatives.
Reduction: Formation of the corresponding alcohol.
Aplicaciones Científicas De Investigación
1-(2,6-Difluorophenyl)butan-1-one has several scientific research applications, including:
Pharmaceutical Development: Due to its unique electronic properties, it is used as an intermediate in the synthesis of various pharmaceutical compounds.
Materials Science: The compound’s structural features make it suitable for use in the development of advanced materials with specific electronic and optical properties.
Chemical Research: It serves as a model compound for studying the effects of fluorine substitution on the reactivity and stability of aryl alkyl ketones.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Difluorophenyl)butan-1-one involves its interaction with molecular targets through its carbonyl group and difluorophenyl ring. The carbonyl group can participate in nucleophilic addition reactions, while the difluorophenyl ring can undergo electrophilic substitution reactions. These interactions can influence various biochemical pathways, making the compound useful in medicinal chemistry and drug design .
Comparación Con Compuestos Similares
- 1-(2,5-Difluorophenyl)butan-1-one
- 1-(2,6-Dihydroxyphenyl)butan-1-one
Comparison: 1-(2,6-Difluorophenyl)butan-1-one is unique due to the specific positioning of fluorine atoms at positions 2 and 6 on the phenyl ring. This positioning significantly alters the electronic properties and reactivity of the compound compared to its analogs, such as 1-(2,5-Difluorophenyl)butan-1-one and 1-(2,6-Dihydroxyphenyl)butan-1-one . The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses .
Propiedades
IUPAC Name |
1-(2,6-difluorophenyl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O/c1-2-4-9(13)10-7(11)5-3-6-8(10)12/h3,5-6H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDPYRXCTIANDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=CC=C1F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(1-Methoxypropan-2-yl)oxy]benzaldehyde](/img/structure/B2516570.png)
![3-(benzenesulfonyl)-N-[2-(benzenesulfonyl)ethyl]propanamide](/img/structure/B2516571.png)
![2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2516572.png)
![N-(3,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2516573.png)
![1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B2516575.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2516578.png)

![2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{3-[ethyl(3-methylphenyl)amino]propyl}acetamide](/img/structure/B2516580.png)
![1-(6-cyclopropylpyridazin-3-yl)-N-[(1H-indol-3-yl)methyl]piperidine-3-carboxamide](/img/structure/B2516582.png)
![8-({3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}sulfonyl)quinoline](/img/structure/B2516583.png)

![4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2516587.png)
![N,N-diethyl-7-methyl-4-{[3-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxamide](/img/structure/B2516588.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2516590.png)
